molecular formula C10H9ClN2O B1471576 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole CAS No. 1595895-58-1

3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B1471576
CAS No.: 1595895-58-1
M. Wt: 208.64 g/mol
InChI Key: CNSKRRZAIKEGIV-UHFFFAOYSA-N
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Description

3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mesomorphic Behavior

Research has focused on synthesizing oxadiazole derivatives and exploring their mesomorphic behavior. For instance, a study reported the synthesis of 1,3,4-oxadiazole derivatives exhibiting cholesteric and nematic mesophases, with investigations into their phase behaviors through polarizing microscopic and calorimetric studies. These compounds displayed interesting photoluminescent properties with potential applications in optoelectronics due to their good photoluminescence quantum yields (Han et al., 2010).

Optical and Material Applications

Another area of research has been the exploration of oxadiazole derivatives for their nonlinear optical properties. A study synthesized a new series of 1,3,4-oxadiazole derivatives and investigated their optical nonlinearity using the open-aperture z-scan experiment. This research highlighted the potential of these compounds in optoelectronic applications, such as optical limiting (Chandrakantha et al., 2011).

Antimicrobial and Biological Activity

Oxadiazole compounds have also been studied for their biological activities, including antimicrobial properties. Research has synthesized oxadiazole derivatives and evaluated their antimicrobial activity, demonstrating their potential as bioactive agents. For example, a study synthesized 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, which showed antimicrobial activity, indicating the potential for further exploration as drug candidates (Ustabaş et al., 2020).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of oxadiazole derivatives form a significant part of the research, aiming to explore their diverse applications. Studies involve detailed synthetic routes, characterization, and potential applications, including as fluorescent chemosensors for ion detection (Zhou et al., 2005).

Properties

IUPAC Name

3-(1-chloroethyl)-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7(11)9-12-10(14-13-9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSKRRZAIKEGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.